What is the structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5?
What is the structure of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5?
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the bifunctional labeling reagent N-(m-PEG4)-N'-(biotin-PEG3)-Cy5. It details the molecular structure, physicochemical properties, and a representative experimental protocol for its application in fluorescence-based detection assays.
Core Structure and Functional Components
N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is a specialized chemical probe designed for high-affinity targeting and sensitive fluorescent detection. Its structure is a covalent assembly of three key functional moieties:
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Biotin Moiety: A biotin molecule is attached via a polyethylene glycol (PEG) linker. Biotin exhibits an extraordinarily high and specific affinity for avidin and streptavidin proteins (K_D ~ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[1] This interaction is the basis for its use in a wide array of affinity-based biological assays.
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Cyanine 5 (Cy5) Fluorophore: A far-red fluorescent dye that serves as the reporter element. Cy5 has an excitation maximum around 649 nm and an emission maximum around 667 nm.[2][3][4] Its fluorescence in the far-red spectrum is advantageous for biological imaging due to reduced autofluorescence from cells and tissues, leading to a higher signal-to-noise ratio.[5]
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Polyethylene Glycol (PEG) Spacers: The molecule incorporates two distinct PEG linkers: a PEG3 chain connecting the biotin to the Cy5 core and a methoxy-terminated PEG4 chain (m-PEG4) on the opposite side. These hydrophilic PEG spacers increase the overall water solubility of the molecule and provide a flexible arm that minimizes steric hindrance, ensuring that both the biotin and Cy5 moieties can interact effectively with their respective targets.[2][6][7]
The combination of these components makes N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 an ideal reagent for assays where a biological target is first labeled with streptavidin (or avidin) and subsequently detected through the high-affinity binding of the biotin-Cy5 conjugate.[8][9]
Physicochemical and Spectroscopic Data
The key quantitative properties of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 are summarized below. These values are critical for designing and executing experiments, including calculating concentrations and configuring fluorescence imaging equipment.
| Property | Value | Reference(s) |
| Molecular Formula | C₅₂H₇₆ClN₅O₉S | [2][10] |
| Molecular Weight | ~982.72 g/mol | [2][8][10] |
| Excitation Maximum (λex) | ~649 nm | [2][3][4] |
| Emission Maximum (λem) | ~667 nm | [2][3][4] |
| Solubility | Soluble in water, DMSO, DMF | [2][6] |
| Storage Conditions | Store at -20°C, protect from light, desiccate | [5] |
Experimental Protocol: Indirect Immunofluorescence Staining
This protocol provides a detailed methodology for using N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 to detect a target protein in fixed cells via indirect immunofluorescence. This workflow assumes the use of a primary antibody followed by a streptavidin-conjugated secondary antibody.
Principle:
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A primary antibody binds specifically to the target antigen within the cell.
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A secondary antibody, which is conjugated to streptavidin, binds to the primary antibody.
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N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 is added and binds with high affinity to the streptavidin on the secondary antibody.
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The location of the target antigen is visualized by detecting the Cy5 fluorescence signal.
Materials:
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Fixed cells on coverslips or slides
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Phosphate-Buffered Saline (PBS), pH 7.4
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Permeabilization Buffer: 0.1-0.5% Triton X-100 or Saponin in PBS
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Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or Normal Goat Serum in PBS
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Primary antibody specific to the target antigen
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Streptavidin-conjugated secondary antibody
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Detection Reagent: 1 mM stock solution of N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 in DMSO.
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Working Detection Solution: Dilute the stock solution to a final concentration of 1-5 µM in Blocking Buffer.
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Antifade mounting medium with DAPI (for nuclear counterstain).
Procedure:
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Rehydration and Permeabilization:
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Wash fixed cells three times for 5 minutes each with PBS to rehydrate.
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Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.
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Wash three times for 5 minutes each with PBS.
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Blocking:
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Incubate the cells with Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
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Primary Antibody Incubation:
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Dilute the primary antibody to its optimal concentration in Blocking Buffer.
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Remove the Blocking Buffer from the cells and add the diluted primary antibody.
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Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
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Washing:
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Wash the cells three times for 5 minutes each with PBS to remove unbound primary antibody.
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Streptavidin-Conjugated Secondary Antibody Incubation:
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Dilute the streptavidin-conjugated secondary antibody in Blocking Buffer.
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Add the diluted antibody to the cells and incubate for 1 hour at room temperature in the dark.
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Washing:
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Wash the cells three times for 5 minutes each with PBS in the dark.
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Biotin-Cy5 Detection:
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Apply the Working Detection Solution (1-5 µM N-(m-PEG4)-N'-(biotin-PEG3)-Cy5) to the cells.
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Incubate for 20-30 minutes at room temperature in the dark.[11]
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Final Washes:
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Wash the cells three times for 5 minutes each with PBS in the dark to remove unbound Biotin-Cy5 reagent.[11]
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Perform a final quick rinse with deionized water to remove salt crystals.
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Mounting and Imaging:
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Carefully mount the coverslip onto a microscope slide using an antifade mounting medium containing DAPI.
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Seal the edges of the coverslip with clear nail polish.
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Store slides in the dark at 4°C.[11]
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Image using a fluorescence microscope equipped with appropriate filter sets for Cy5 (Excitation: ~630-650 nm, Emission: ~660-680 nm) and DAPI.
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Visualized Workflows and Relationships
The following diagrams illustrate the logical relationships in the application of this reagent.
References
- 1. Detailed characterization of the solution kinetics and thermodynamics of biotin, biocytin and HABA binding to avidin and streptavidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 Datasheet DC Chemicals [dcchemicals.com]
- 3. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5|COA [dcchemicals.com]
- 4. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5_2107273-68-5_新研博美 [xinyanbm.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo-Cy5-PEG3-biotin | BroadPharm [broadpharm.com]
- 7. Cy5 biotin conjugate | AAT Bioquest [aatbio.com]
- 8. N-(m-PEG4)-N'-(biotin-PEG3)-Cy5 [myskinrecipes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 11. cambio.co.uk [cambio.co.uk]
